molecular formula C9H14N2O B1266313 N-(1-Cyanocyclohexyl)acetamide CAS No. 4550-68-9

N-(1-Cyanocyclohexyl)acetamide

Cat. No. B1266313
CAS RN: 4550-68-9
M. Wt: 166.22 g/mol
InChI Key: HJKUYXOMJJUMLV-UHFFFAOYSA-N
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Description

The introduction to the study of compounds like N-(1-Cyanocyclohexyl)acetamide involves exploring their synthetic routes, structural analysis, and their reactivity and properties. These compounds are of interest due to their utility as intermediates in the synthesis of polyfunctionalized heterocyclic compounds, which are significant in various chemical and pharmaceutical applications.

Synthesis Analysis

The synthesis of related compounds, such as 2-cyano-N-(4-sulfamoylphenyl) acetamide, highlights the use of these compounds as synthons in the generation of heterocyclic systems. These methods involve multiple steps, including condensation reactions, to introduce the desired functional groups and heterocyclic frameworks (Gouda, 2014).

Molecular Structure Analysis

The molecular and crystal structures of compounds like N,N-Dicyclohexyl-2-(5,7-dichloro-8-quinolyloxy)acetamide provide insights into their conformational preferences and the stabilization mechanisms in the solid state, such as hydrogen bonding and π-π stacking interactions. These studies help in understanding the 3D arrangement of atoms and the spatial orientation of functional groups (Wang, 2009).

Chemical Reactions and Properties

The reactivity of cyanoacetamide derivatives in heterocyclic synthesis showcases their versatility in forming various heterocyclic compounds through reactions like cyclization and condensation. This reactivity is crucial for developing novel compounds with potential biological activities (Gouda et al., 2015).

Scientific Research Applications

Synthesis and Tyrosinase Inhibition

N-(1-Cyanocyclohexyl)acetamide derivatives have been synthesized and evaluated for their potential in inhibiting tyrosinase, an enzyme responsible for melanogenesis. These compounds, such as 9h, have shown competitive inhibition against tyrosinase, indicating potential applications in skin pigmentation and related disorders. Computational studies corroborate their promising binding energy values, and hemolytic analysis suggests mild cytotoxicity, classifying these molecules as non-toxic medicinal scaffolds (Butt et al., 2019).

Intermediates in Heterocyclic Synthesis

N-(1-Cyanocyclohexyl)acetamide and its derivatives serve as important intermediates in the synthesis of diverse and novel heterocyclic systems. Their synthesis and chemical reactivity have been thoroughly studied, indicating their utility in constructing synthetically valuable heterocyclic compounds (Gouda et al., 2015).

Synthetic Pathways in Organic Chemistry

These compounds have been involved in reactions such as the Michael reaction, leading to the formation of substituted 1,3-Cyclohexadienes, Thieno[2,3-d]pyrimidine-4(3H)-thiones, and other complex structures. This showcases their versatility in organic synthesis, contributing to the development of various chemical entities with potential applications across different domains of chemistry (Dyachenko et al., 2004).

Structural and Crystallographic Studies

Structural and crystallographic analyses of N-(1-Cyanocyclohexyl)acetamide derivatives have been conducted, revealing insights into their molecular configurations, intermolecular interactions, and other structural properties. These studies are crucial for understanding the compound's behavior in various applications, including medicinal chemistry (Rani et al., 2015).

Safety And Hazards

The safety information for “N-(1-Cyanocyclohexyl)acetamide” includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing mist, gas, or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

“N-(1-Cyanocyclohexyl)acetamide” and its derivatives have potential in evolving better chemotherapeutic agents . They are considered privileged structures and are one of the most important precursors for heterocyclic synthesis . The main objective of future research is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles .

properties

IUPAC Name

N-(1-cyanocyclohexyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-8(12)11-9(7-10)5-3-2-4-6-9/h2-6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKUYXOMJJUMLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CCCCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196542
Record name Acetamide, N-(1-cyanocyclohexyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyanocyclohexyl)acetamide

CAS RN

4550-68-9
Record name Acetamide, N-(1-cyanocyclohexyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004550689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(1-cyanocyclohexyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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